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Compound of Interest

Compound Name:
(R)-(-)-2,2-Dimethylcyclopropane-

1-carboxamide

Cat. No.: B109103 Get Quote

This technical guide provides a comprehensive overview of (R)-(-)-2,2-
Dimethylcyclopropane-1-carboxamide, a chiral building block of significant interest to

researchers, scientists, and professionals in drug development. This document details its

chemical structure, physicochemical properties, and its critical role as a key intermediate in the

synthesis of pharmaceuticals.

Chemical Identity and Structure
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a cyclopropane derivative characterized

by a carboxamide group and two methyl groups attached to the same carbon atom of the

cyclopropane ring. The "(R)-(-)" designation specifies the stereochemistry at the chiral center

(the carbon atom bonded to the carboxamide group) and its levorotatory optical activity.

Below is a summary of its key chemical identifiers.
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Identifier Value

IUPAC Name (1R)-2,2-dimethylcyclopropane-1-carboxamide

CAS Number 106462-18-4[1]

Molecular Formula C₆H₁₁NO[1]

Molecular Weight 113.16 g/mol [1]

SMILES String CC1(C)C[C@H]1C(N)=O[1]

InChI Key YBZQRYWKYBZZNT-BYPYZUCNSA-N[1]

A visual representation of the molecule's connectivity and key identifiers is provided in the

diagram below.
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Caption: Chemical identifiers for (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide.
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Physicochemical Properties
The known physical and chemical properties of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide are summarized in the table below. This data is crucial for its handling, storage,

and application in synthetic chemistry.

Property Value Reference

Physical Form Solid [1]

Melting Point 135-139 °C [1]

Assay 97% [1]

Storage Temperature
Room Temperature, sealed in

dry conditions

Role in Drug Development: Synthesis of Cilastatin
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a vital chiral intermediate in the

synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the

antibiotic imipenem to prevent its degradation in the kidneys, thereby prolonging its

antibacterial activity.[2] The enantiomeric purity of the cyclopropane derivative is critical for the

efficacy and safety of the final drug product.

The general synthetic pathway for Cilastatin, highlighting the incorporation of the (R)-(-)-2,2-
Dimethylcyclopropane-1-carboxamide moiety, is illustrated below.
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Caption: Simplified synthetic pathway of Cilastatin.

Cilastatin functions by inhibiting the enzyme dehydropeptidase I, which is located in the brush

border of the renal tubules.[2] This inhibition prevents the metabolism of imipenem, ensuring its

therapeutic concentration in the body.

Experimental Protocols
Detailed experimental protocols for the synthesis of (R)-(-)-2,2-Dimethylcyclopropane-1-
carboxamide are not readily available in open-access literature. However, a general method

for the preparation of the racemic mixture and its subsequent resolution can be adapted from

patent literature. The synthesis typically involves the amidation of the corresponding carboxylic

acid.

General Synthesis of 2,2-Dimethylcyclopropane Carboxamide:

A common route involves the conversion of 2,2-dimethylcyclopropane carboxylic acid to its acid

chloride, followed by amination.[3]

Acyl Chloride Formation: 2,2-dimethylcyclopropane carboxylic acid is reacted with a

chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert

solvent like dichloromethane or toluene with a catalytic amount of dimethylformamide (DMF).

The reaction is typically carried out at room temperature or with gentle heating.
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Amidation: The resulting 2,2-dimethylcyclopropane carbonyl chloride is then reacted with

ammonia (aqueous or gaseous) to form the carboxamide. This reaction is usually performed

at low temperatures to control its exothermicity.

Chiral Resolution:

The resolution of the racemic 2,2-dimethylcyclopropane carboxamide or its precursor

carboxylic acid can be achieved using chiral resolving agents, such as a chiral amine or

alcohol, to form diastereomeric salts or esters that can be separated by crystallization.

Spectroscopic Data
While full, interpreted spectra are not publicly available without subscription, key spectroscopic

data for the related (S)-enantiomer can be found in databases such as PubChem, which are

expected to be very similar for the (R)-enantiomer, with the exception of the sign of optical

rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Nucleus
Predicted Chemical Shift
(ppm)

Multiplicity

¹H NMR

-CH (cyclopropyl) ~1.0-1.5 Multiplet

-CH₂ (cyclopropyl) ~0.5-1.0 Multiplet

-CH₃ (gem-dimethyl) ~1.1 and ~1.2 Singlets

-NH₂ (amide) ~5.5-7.5 Broad Singlet

¹³C NMR

C=O (amide) ~175-180

C (quaternary) ~20-25

CH (cyclopropyl) ~25-30

CH₂ (cyclopropyl) ~15-20

CH₃ (gem-dimethyl) ~20-25 and ~28-33

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹) Functional Group

3400-3100 N-H stretch (amide)

3080-3000 C-H stretch (cyclopropyl)

2960-2850 C-H stretch (alkyl)

~1680 C=O stretch (amide I)

~1620 N-H bend (amide II)

Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at

m/z = 113, corresponding to the molecular weight of the compound. Common fragmentation

patterns would involve the loss of the amide group and cleavage of the cyclopropane ring.

The general workflow for obtaining such spectroscopic data is outlined below.
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Caption: General workflow for synthesis and analysis.

Conclusion
(R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide is a fundamentally important chiral building

block in modern pharmaceutical synthesis. Its well-defined structure and stereochemistry are

essential for the production of complex and life-saving drugs like Cilastatin. This guide provides

a foundational understanding of its chemical and physical properties, and while detailed

experimental data remains somewhat proprietary, the information presented here should serve
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as a valuable resource for researchers and professionals in the field of drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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